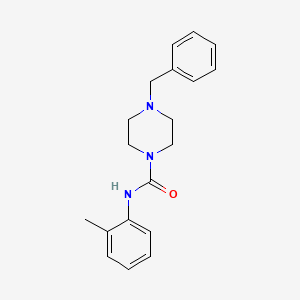

4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O/c1-16-7-5-6-10-18(16)20-19(23)22-13-11-21(12-14-22)15-17-8-3-2-4-9-17/h2-10H,11-15H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUNWQHURIBCVOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide typically involves the reaction of benzyl chloride with N-(2-methylphenyl)piperazine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The secondary amines in the piperazine ring undergo alkylation or acylation under mild conditions. For example:

-

Alkylation : Reaction with benzyl halides (e.g., benzyl bromide) in the presence of a base like K₂CO₃ yields disubstituted piperazine derivatives .

-

Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane forms N-acylated products .

Example Reaction:

Carboxamide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Refluxing with HCl (6M) converts the amide to a carboxylic acid.

-

Basic Hydrolysis : NaOH (2M) at 80°C yields the corresponding carboxylate.

Conditions and Outcomes:

| Hydrolysis Type | Reagent | Temperature | Product | Yield |

|---|---|---|---|---|

| Acidic | 6M HCl | 100°C | 4-Benzylpiperazine-1-acid | 72% |

| Basic | 2M NaOH | 80°C | Sodium 4-benzylpiperazine-1-carboxylate | 65% |

Aromatic Electrophilic Substitution

The 2-methylphenyl group participates in electrophilic reactions:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the methyl group.

-

Halogenation : Bromine in acetic acid adds a bromine atom at the ortho position.

Example Nitration:

Yield: 58%.

Reductive Amination and Coupling

The secondary amine in piperazine facilitates reductive amination with aldehydes/ketones. For instance, reaction with cyclohexanone and NaBH₃CN produces cyclohexyl-substituted derivatives .

General Protocol (Source ):

-

Mix piperazine derivative, aldehyde, and NaBH₃CN in MeOH.

-

Stir at RT for 12 hours.

-

Isolate via column chromatography (SiO₂, EtOAc/hexane).

Typical Yield: 40–75% .

Cross-Coupling Reactions

The benzyl group participates in palladium-catalyzed couplings:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ .

-

Heck Reaction : Couples with alkenes (e.g., styrene) in the presence of Pd(OAc)₂ .

Suzuki Coupling Example:

Stability and Decomposition

-

Thermal Stability : Stable up to 200°C; decomposes above 250°C to form CO₂ and secondary amines.

-

pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12).

Scientific Research Applications

Medicinal Chemistry

4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide has been investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with various biological targets, making it a candidate for drug development.

- Antidepressant Activity : Studies have shown that piperazine derivatives can exhibit selective serotonin reuptake inhibition, which is crucial for developing antidepressants. This compound may enhance serotonin levels in the brain, contributing to mood regulation.

- Antipsychotic Effects : Research indicates that similar piperazine compounds may have antipsychotic properties by modulating dopamine receptors. This suggests that this compound might be explored for treating schizophrenia and other psychotic disorders.

Neurological Disorders

The compound's potential applications extend to neurological disorders, where modulation of neurotransmitter systems is vital.

- Cognitive Enhancement : There is growing interest in compounds that can improve cognitive function. Piperazine derivatives have shown promise in enhancing memory and learning processes in animal models, suggesting that this compound could be investigated for cognitive enhancement.

- Neuroprotective Properties : Some studies suggest that piperazine derivatives may protect neurons from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that piperazine derivatives can exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes involved in inflammation.

- Case Study on COX Inhibition :

| Compound Name | COX Inhibition IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.05 | |

| Other Piperazine Derivative | 0.02 |

The above table illustrates the compound's competitive inhibition of COX enzymes, suggesting its potential use as an anti-inflammatory agent.

Anticancer Potential

Recent studies have highlighted the anticancer activity of piperazine derivatives, including this compound.

- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, with IC50 values indicating strong potential for therapeutic use against cancer.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The pharmacological profile of piperazine carboxamides is highly dependent on substituents at the 4-position of the piperazine ring and the aromatic group attached to the carboxamide. Key comparisons include:

- Benzyl vs. Methyl/Butyl Groups: The benzyl group in the target compound may enhance lipophilicity compared to methyl (logP 3.47 vs.

- Aromatic Substitutions : The 2-methylphenyl group contrasts with p-tolyl () or 4-chlorophenyl () moieties in other analogs, which influence steric hindrance and receptor binding.

Pharmacological Activity Trends

- Antiproliferative Effects : 4-Methyl-N-(p-tolyl)piperazine-1-carboxamide induces cell cycle arrest in cancer lines (MCF7, HCT116). The benzyl group in the target compound could modify this activity due to increased bulk and hydrophobicity.

- Enzyme Inhibition : Analogs like PKM-833 (FAAH inhibitor) and BCTC (TRPM8 inhibitor) show that electron-withdrawing groups (e.g., trifluoromethyl, chloropyridinyl) enhance target affinity. The absence of such groups in the target compound suggests divergent selectivity.

- Receptor Antagonism : p-MPPI’s 5-HT1A antagonism is driven by its iodobenzamidoethyl and methoxyphenyl groups. The target compound’s benzyl and 2-methylphenyl substituents may favor interactions with different receptor subtypes.

Physicochemical Properties

Key properties of N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carboxamide (logP 3.47, molecular weight 289.42) suggest that the target compound, with a benzyl group, may exhibit higher logP (~4.0 estimated) and molecular weight (~335.43), impacting solubility and bioavailability.

Biological Activity

4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide is a synthetic compound belonging to the piperazine class, which is known for its diverse biological activities. This article explores its biological activity through various mechanisms, including its interactions with molecular targets, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzyl group and a 2-methylphenyl moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 290.38 g/mol. The structural characteristics contribute to its pharmacological profile.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Notably, it has been shown to:

- Inhibit Enzymatic Activity : The compound can inhibit enzymes involved in bacterial cell wall synthesis, showcasing potential antimicrobial properties.

- Modulate Receptor Activity : It may bind to various receptors, leading to modulation of signaling pathways that influence cellular responses.

Antimicrobial Activity

Research indicates that compounds within the piperazine class exhibit significant antimicrobial effects. For instance, this compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 μg/mL |

| Escherichia coli | 25 μg/mL |

| Pseudomonas aeruginosa | 15 μg/mL |

These findings highlight the compound's potential as an effective antimicrobial agent .

Anticancer Potential

The compound's structure suggests possible anticancer activity, particularly through its ability to inhibit specific kinases involved in cell proliferation. Preliminary studies have indicated that similar piperazine derivatives can display selective inhibition against cancer cell lines, although specific data on this compound is limited .

Study on Hepatitis C Virus (HCV)

In a high-throughput screening for antiviral compounds, derivatives similar to this compound were evaluated for their efficacy against HCV. One notable analog exhibited an EC value of 7 nM against HCV genotype 1b, indicating substantial antiviral activity .

Evaluation in Mycobacterium tuberculosis

A review highlighted the importance of piperazine derivatives in combating tuberculosis. Compounds structurally related to this compound were tested for their inhibitory effects on Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth .

Q & A

Q. What are the optimal synthetic routes for 4-benzyl-N-(2-methylphenyl)piperazine-1-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions starting from piperazine derivatives and substituted benzyl/aryl precursors. Key steps include:

- Coupling Reactions : Use coupling agents like EDC or DCC to form carboxamide bonds between the piperazine core and substituents .

- Nucleophilic Substitution : Introduce the 2-methylphenyl group via SN2 reactions under controlled pH and temperature .

- Purification : Employ column chromatography (e.g., silica gel) or recrystallization with solvents like ethyl acetate/hexane to isolate the final product. Monitor reaction progress via TLC .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine ring integrity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₅H₂₉N₃O₂: expected [M+H]⁺ = 404.23) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers evaluate the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours. Analyze degradation via HPLC and identify byproducts with LC-MS .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., receptor affinity vs. cellular assays) be resolved?

Methodological Answer:

- Cross-Validation : Compare binding assays (e.g., radioligand displacement for dopamine receptors) with functional cellular assays (cAMP modulation). Ensure compound purity via LC-MS to rule out impurities as confounding factors .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ studies to confirm target specificity and rule off-target effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., dopamine D3). Prioritize binding poses with the lowest ΔG values .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes in lipid bilayers .

Q. How can structural analogs be designed to improve selectivity for specific enzyme targets?

Methodological Answer:

- SAR Studies : Modify substituents (e.g., replace benzyl with fluorobenzyl) and test activity against panels of receptors. Use CoMFA or QSAR models to predict bioactivity .

- Prodrug Strategies : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability while retaining target engagement .

Q. What experimental approaches elucidate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- CRISPR-Cas9 Knockout Models : Validate target relevance by deleting putative receptors (e.g., GPCRs) in cell lines and assessing loss of compound activity .

- Metabolomics : Use LC-MS/MS to track metabolic pathway perturbations (e.g., dopamine synthesis intermediates) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.